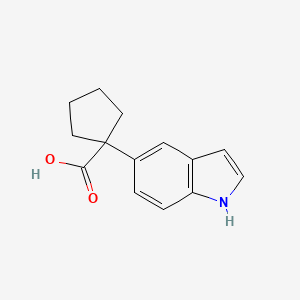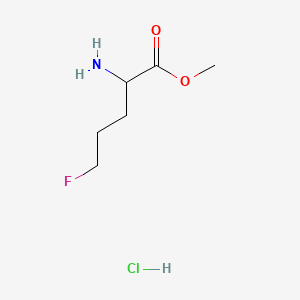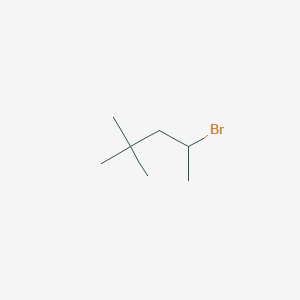
4-Bromo-2,2-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,2-dimethylpentane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the fourth carbon of a pentane chain, with two methyl groups attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of pentane. In this process, pentane is reacted with bromine (Br2) in the presence of ultraviolet light or heat, leading to the substitution of a hydrogen atom with a bromine atom.
Alkylation of Bromides: Another method is the alkylation of bromides, where a suitable alkylating agent is reacted with a bromide compound under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through controlled free radical halogenation processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the bromoalkane to the corresponding alkane or alkene.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Products include 4-bromo-2,2-dimethylpentan-1-ol, 4-bromo-2,2-dimethylpentanone, and 4-bromo-2,2-dimethylpentanoic acid.
Reduction: Products include this compound and 4-bromo-2,2-dimethyl-1-pentene.
Substitution: Products include 4-bromo-2,2-dimethylpentan-1-ol and 4-bromo-2,2-dimethylpentan-1-amine.
Scientific Research Applications
4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.
SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparison with Similar Compounds
1-Bromopentane
2-Bromopentane
3-Bromopentane
1-Bromo-2-methylbutane
2-Bromo-2-methylbutane
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
4-bromo-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
RYSCEXDEPPEABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



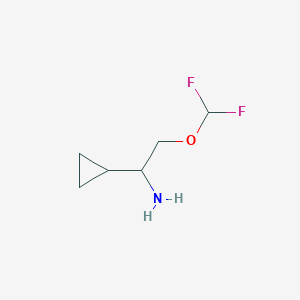

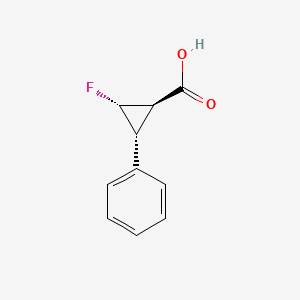
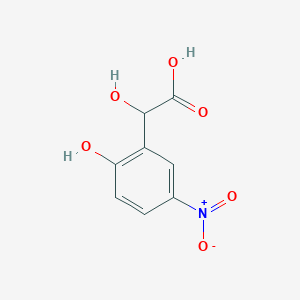
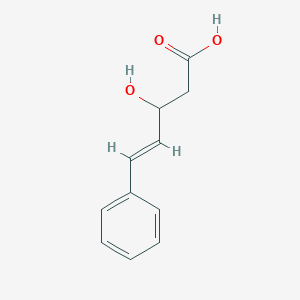
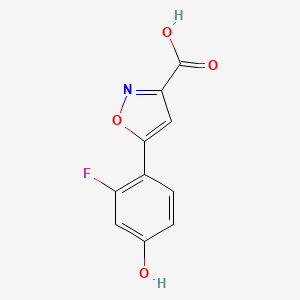
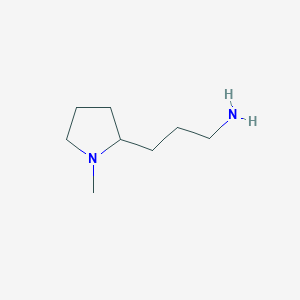
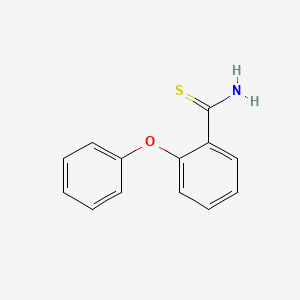
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)

